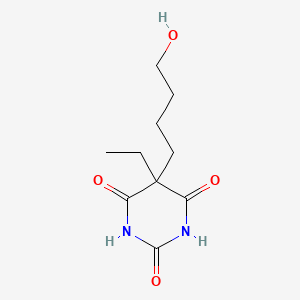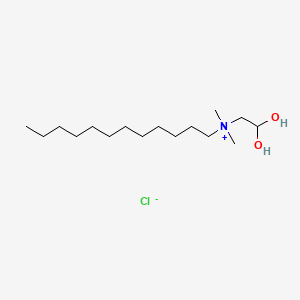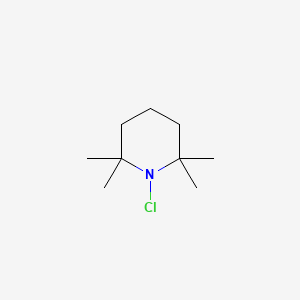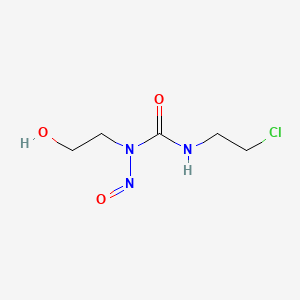
1-Nitroso-1-(2-hydroxyethyl)-3-(2-chloroethyl)urea
Overview
Description
1-Nitroso-1-(2-hydroxyethyl)-3-(2-chloroethyl)urea (NOC-18) is a chemical compound that has been widely used in scientific research due to its unique properties. It is a nitric oxide (NO) donor that has been shown to have various biochemical and physiological effects. NOC-18 has been used in numerous studies to investigate its mechanism of action, potential therapeutic applications, and limitations in laboratory experiments.
Scientific Research Applications
Biological Activity and Genotoxicity
1-Nitroso-1-(2-hydroxyethyl)-3-(2-chloroethyl)urea, referred to as Compound I, along with its isomeric derivatives, has been investigated for its antitumor activity. Research indicates that Compound I and its isomer, Compound II, show significantly reduced antitumor activity compared to other isomeric derivatives. These compounds exhibit low therapeutic activity but have high mutagenicity and carcinogenicity. Studies on the genotoxicity of these compounds using primary cultures of fetal hamster lung cells revealed a higher rate of DNA single-strand breaks with Compound I compared to its isomer, Compound III, highlighting its potential role in mutagenicity and carcinogenicity (Zeller, Frühauf, Chen, Eisenbrand, & Lijinsky, 1989).
Carcinogenesis Studies
Further studies explored the carcinogenicity of nitrosohydroxyalkyl-chloroethylureas. It was observed that nitroso-1-hydroxyethyl-3-chloroethylurea induced hepatocellular and cholangiocellular neoplasms in the liver, as well as tubular cell neoplasms in the kidney of rats. This study suggests significant carcinogenic potential for these compounds (Lijinsky, Kovatch, & Singer, 2004).
Antitumor Potential and Mechanisms
The synthesis and antitumor activity of various nitrosourea derivatives have been investigated, with specific focus on their efficacy against rat ascites hepatoma and mouse lymphoid leukemia. These studies aid in understanding the chemical structure-activity relationship and the potential therapeutic applications of these compounds (Kamiya, Miyahara, Sueyoshi, Suzuki, & Odashima, 1978).
Decomposition and Stability Studies
The decomposition and stability of 1-nitroso-1-alkyl-3-(2-hydroxyalkyl)ureas have been studied due to their explosive nature and potential safety concerns in handling. Understanding the decomposition process is crucial for safely conducting research and application of these compounds (Saavedra, 1990).
Synthesis and Molecular Structure Analysis
The synthesis, molecular structure, and chemical reactions of various nitrosourea compounds, including their isomers and derivatives, have been analyzed to understand their chemical properties and potential therapeutic applications. Such studies are vital for drug design and development (Smith, Camerman, & Camerman, 1978).
properties
IUPAC Name |
3-(2-chloroethyl)-1-(2-hydroxyethyl)-1-nitrosourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClN3O3/c6-1-2-7-5(11)9(8-12)3-4-10/h10H,1-4H2,(H,7,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUXJWNFAYDAZJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)NC(=O)N(CCO)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5020994 | |
| Record name | 1-Nitroso-1-hydroxyethyl-3-chloroethylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5020994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
96806-34-7 | |
| Record name | 1-Nitroso-1-(2-hydroxyethyl)-3-(2-chloroethyl)urea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096806347 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Nitroso-1-hydroxyethyl-3-chloroethylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5020994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N'-(2-CHLOROETHYL)-N-(2-HYDROXYETHYL)-N-NITROSOUREA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0U3704S2KM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the position of the hydroxyethyl group affect the activity of chloroethylnitrosoureas like 1-Nitroso-1-(2-hydroxyethyl)-3-(2-chloroethyl)urea?
A1: Research suggests that the position of the hydroxyethyl group significantly influences the antitumor activity and genotoxicity of chloroethylnitrosoureas []. Comparing this compound (Compound I) with its isomer 1-nitroso-1-(2-chloroethyl)-3-(2-hydroxyethyl)urea (Compound III) reveals a stark contrast.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








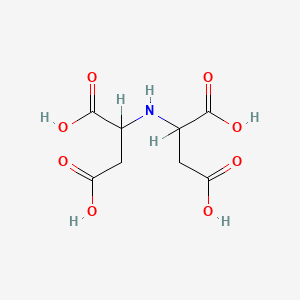

![2-[4-(3-oxo-2H-indazol-1-yl)phenyl]propanoic acid](/img/structure/B1207687.png)
